molecular formula C8H6N2O B048720 2-Hydroxyquinoxaline CAS No. 1196-57-2

2-Hydroxyquinoxaline

Cat. No. B048720
CAS RN: 1196-57-2
M. Wt: 146.15 g/mol
InChI Key: FFRYUAVNPBUEIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxyquinoxaline can be achieved through various chemical pathways. One notable method involves the reaction of chloroacetic acid and o-phenylenediamine, demonstrating a practical approach to obtaining this compound with a yield of about 60% (Yuan Xiao, 2003). Additionally, the copper(I) ethylene complex of 2-Hydroxyquinoxaline has been synthesized and characterized, showcasing the compound's ability to form intricate molecular structures through hydrogen bonding and π-π stacking interactions (J. Dai et al., 1997).

Molecular Structure Analysis

The molecular structure of 2-Hydroxyquinoxaline has been the subject of theoretical and experimental investigations, revealing insights into its geometry, bond lengths, and angles. Studies have shown that the keto form of 2-Hydroxyquinoxaline is the most stable, with geometry optimization parameters closely matching X-ray values. This research aids in the understanding of the compound's electronic properties and spectral behavior (A. Makhloufi et al., 2018).

Chemical Reactions and Properties

2-Hydroxyquinoxaline participates in various chemical reactions, illustrating its versatile reactivity. For instance, its interaction with acetylenes under different conditions leads to the formation of 2-vinyloxyquinoxaline or 1-vinyl-2-quinoxalone, highlighting the compound's capacity for functionalization and derivatization (L. V. Andriyankova et al., 2000). Additionally, the oxidation-reduction reaction between 2-Keto-1,2,3,4-tetrahydroquinoxaline and cupric chloride rapidly yields 2-Hydroxyquinoxaline, forming a brick red complex with cuprous chloride, which demonstrates the compound's ability to engage in redox processes (N. Borthakur et al., 1979).

Physical Properties Analysis

The crystalline structure of 2-Hydroxyquinoxaline has been elucidated, showing that it exists in the keto form with a planar quinoxaline ring system. This structure is stabilized by strong intermolecular hydrogen bonds, providing insight into the physical properties that influence its reactivity and stability (N. Padmaja et al., 1987).

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • Quinoxalines and their derivatives have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
    • A significant amount of research activity has been directed towards this class due to the current pandemic situation caused by SARS-COVID 19 .
    • Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
  • Organic Chemistry and Material Science

    • Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical activities .
    • The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials .
    • They are also used in organic sensitizers for solar cell applications and polymeric optoelectronic materials .
    • Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
  • Environmental Biotechnology

    • A novel aerobic gram-negative bacterial strain capable of utilizing 2-Hydroxyquinoxaline (2-HQ) as the sole source of carbon and energy was isolated from Indian agricultural soil .
    • This strain, named as HQ1, was identified as Ochrobactrum sp. on the basis of morphology, physico-biochemical characteristics, and 16S rRNA sequence analysis .
  • Synthesis and Reactivity

    • Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
    • The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
    • Tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
  • Biologically Active Quinoxalines

    • Quinoxalines, a class of N-heterocyclic compounds, are important biological agents .
    • They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
    • Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
    • Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
  • Environmental Hazard

    • Accumulation of 2-HQ in the environment poses a health hazard to animals and humans because 2-HQ is capable of destroying various biogenic amines such as serotonin, melatonin, N1-acetyl-5-methoxy kynuramine, dopamine, epinephrine and norepinephrine and inducing oxidative stress as reflected by generation of H2O2 .
  • Pyrrolo[1,2-α]quinoxalines

    • Pyrrolo[1,2-α]quinoxalines, a type of quinoxaline derivative, are often found in nature, with suitable pharmacological activities .
    • Due to its incredible applications, pyrrolo[1,2-α]quinoxalines has gained immense attention for synthesis via different routes .
  • Soil Enzymes and Degradation

    • The quinalphos metabolite 2-hydroxyquinoxaline (HQO), previously shown to photocatalytically destroy antioxidant vitamins and biogenic amines in vitro, was tested for toxicity in several small aquatic organisms and for mutagenicity in Salmonella typhimurium .
    • In the rotifer Philodina acuticornis, HQO caused the disappearance of large individuals and increased hydroperoxide concentration .
    • In an Ames test of mutagenicity, HQO proved to be genotoxic in both light- and dark-exposed bacteria .
    • HQO appears as a source of secondary quinalphos toxicity, which deserves further attention .
  • Environmental Impact

    • Accumulation of 2-HQ in the environment poses a health hazard to animals and humans because 2-HQ is capable of destroying various biogenic amines such as serotonin, melatonin, N1-acetyl-5-methoxy kynuramine, dopamine, epinephrine and norepinephrine and inducing oxidative stress as reflected by generation of H2O2 .

Safety And Hazards

2-Hydroxyquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that 2-Hydroxyquinoxaline could have potential applications in the development of new bioactive molecules in the future.

properties

IUPAC Name

1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRYUAVNPBUEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061604
Record name 2(1H)-Quinoxalinone
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Molecular Weight

146.15 g/mol
Source PubChem
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Product Name

2-Hydroxyquinoxaline

CAS RN

1196-57-2
Record name 2(1H)-Quinoxalinone
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Record name 2-Hydroxyquinoxaline
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Record name 2-Hydroxyquinoxaline
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Record name 2(1H)-Quinoxalinone
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Record name 2(1H)-Quinoxalinone
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Record name Quinoxalin-2(1H)-one
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Synthesis routes and methods I

Procedure details

The quinoxalin-2-one of the present example is prepared with 4,5-Dimethoxy-benzene-1,2-diamine and (thiophen-2-yl) oxo-acetic acid via the method described in Example 12 to afford 6,7-Methoxy-3-thiophen-2-yl-1H-quinoxalin-2-one.
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Synthesis routes and methods II

Procedure details

A mixture of the 1,2-phenylene-diamine derivative (1 g) and the 2-oxo-carboxylic acid derivative (1 eq) in dry EtOH (35 mL) was stirred at reflux for 2 h under nitrogen. After cooling, the EtOH was evaporated to give a crude brown solid. Recrystallisation from EtOH gave the desired quinoxalin-2-one derivative.
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1 g
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2-oxo-carboxylic acid
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35 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of o-phenylenediamine (50 g, 462.9 mmol) in ethanol (200 mL), at rt was added a solution of ethyl glyoxalate in toluene (50%; 113 mL, 555.48 mmol) over a period of 45 min. After heating to 45° C. for 10 h, the mixture was left at rt under stirring. The precipitate was filtered and the residue was washed with water and dried to give 1H-quinoxalin-2-one as an off-white powder (63 g, 93%): 1H-NMR (300 MHz, d6-DMSO): δ=12.44 (1H, s), 8.19 (1H, s), 7.78 (1H, d), 7.55 (1H, dd), 7.32 (2H, m) ppm.
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50 g
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113 mL
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Synthesis routes and methods IV

Procedure details

Heat benzene-1,2-diamine (7.5 g, 69 mmol) and oxo-acetic acid ethyl ester (20 mL) in ethanol (100 mL) at 120° C. for 18 h. Cool, filter the resulting precipitate, and wash with dry ether to give 1H-quinoxalin-2-one (6.7 g). Dissolve 1H-quinoxalin-2-one in acetic acid (300 mL), add bromine (5 mL), and stir the reaction mixture for 1 h. Filter the resulting crystals and wash with ether to afford 7-bromo-1H-quinoxalin-2-one (7.2 g). Reflux 7-bromo-1H-quinoxalin-2-one in POCl3 (30 mL) for 18 h. Remove POCl3 in vacuo, dissolve the product in 3:1 chloroform/isopropyl alcohol, and wash the organic phase with saturated sodium bicarbonate. Dry over sodium sulfate and purify by silica gel flash chromatography eluting with dichloromethane to 10% methanol/90% dichloromethane to afford the title compound as a yellow solid (4.5 g, 58%). MS (electrospray, m/z) 243.0 and 245.0 (M+1).
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7.5 g
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20 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
425
Citations
MAV Ribeiro da Silva, MAR Matos… - The Journal of …, 2000 - ACS Publications
… We report the standard molar enthalpies of formation of 2-hydroxyquinoxaline (2-OHQ), 2,3-… , as shown in the crystal structure of 2-hydroxyquinoxaline, 3 these compounds may likely …
Number of citations: 19 pubs.acs.org
A Stępień, MJ Grabowski, M Cygler… - … Section B: Structural …, 1976 - scripts.iucr.org
… 2-Hydroxyquinoxaline crystallizes in the orthorhombic system, space group P212121 with a= 4"… The crystals of 2-hydroxyquinoxaline were obtained from the Centre for Research and …
Number of citations: 10 scripts.iucr.org
GT Newbold, FS Spring - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
… oxidation of 2-hydroxyquinoxaline, 2-hydroxyquinoxaline-3-… greater accessibility, 2-hydroxyquinoxaline derivatives rather … behaviour of various 2-hydroxyquinoxaline derivatives when …
Number of citations: 38 pubs.rsc.org
GVS Reddy, BR Reddy, MG Tlou - Journal of hazardous materials, 2014 - Elsevier
… on 2-hydroxyquinoxaline, 50 mL of sterile MSM in sterile 250 mL Erlenmeyer flasks was spiked with 2-hydroxyquinoxaline … Flasks with test chemical—2-hydroxyquinoxaline in MSM and …
Number of citations: 14 www.sciencedirect.com
Ş Yurdakul, T Polat - Journal of Molecular Structure, 2010 - Elsevier
… on 2-hydroxyquinoxaline. We also report IR and Raman spectra of 2-hydroxyquinoxaline to … In addition, we studied tautomerism of seven 2-hydroxyquinoxaline tautomers using DFT …
Number of citations: 17 www.sciencedirect.com
A Behrends, R Hardeland, H Ness, S Grube… - Redox …, 2004 - Taylor & Francis
Toxicity of the pesticide quinalphos may comprise secondary, delayed effects by its main metabolite 2-hydroxyquinoxaline (HQO). We demonstrate that HQO can destroy …
Number of citations: 29 www.tandfonline.com
G Tennant - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
Derivatives of o-nitroacetanilide containing a suitably activated methylene group cyclise in warm aqueous alkali, giving the corresponding 2-hydroxyquinoxaline 4-oxide (11). In a …
Number of citations: 14 pubs.rsc.org
GVS Reddy, MM Rafi, SR Kumar, N Khayalethu… - 3 Biotech, 2016 - ncbi.nlm.nih.gov
A novel aerobic gram-negative bacterial strain capable of utilizing 2-hydroxyquinoxaline (2-HQ) as sole source of carbon and energy was isolated from Indian agricultural soil and …
Number of citations: 7 www.ncbi.nlm.nih.gov
SX Li, YF Chen, Y Lu, SH Xu… - Inorganic and Nano-Metal …, 2020 - Taylor & Francis
… 2-hydroxyquinoxaline ligand with silver nitrate in anhydrous methanol leaded to the formation of complex [Ag·(L)·(NO 3 )] (1) (L = 2-hydroxyquinoxaline… on 2-hydroxyquinoxaline ligand (L…
Number of citations: 10 www.tandfonline.com
GWH Cheeseman - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… The ultraviolet spectrum of the neutral molecule of 2-hydroxyquinoxaline was closely similar to that of its N-methyl derivative (I; R = Me, R, = H), but dissimilar from that of 2-…
Number of citations: 12 pubs.rsc.org

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